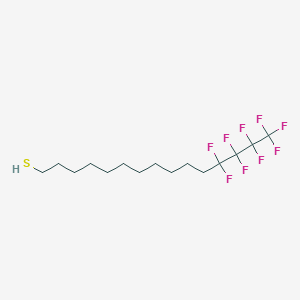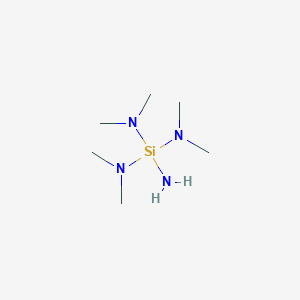
Tris(dimethylamino)silylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dimethylamino)silylamine, also known as H2NSi(NMe2)3, is an organosilicon compound. It is a derivative of ammonia where all three hydrogen atoms are replaced by dimethylamino groups. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Tris(dimethylamino)silylamine can be synthesized through several methods. One common synthetic route involves the reaction of lithium tris(dimethylamino)silylamide with aluminum trichloride to form tris(dimethylamino)silylamino(tetrahydrofuran)alane . Another method includes the reaction of this compound with aluminum triethyl . These reactions typically occur under controlled conditions to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Tris(dimethylamino)silylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicon oxide films using plasma-enhanced atomic layer deposition.
Substitution: It reacts with aluminum trichloride to form tris(dimethylamino)silylamino(tetrahydrofuran)alane.
Hydrolysis: The compound can undergo hydrolysis to form ammonia and other by-products.
Common reagents used in these reactions include aluminum trichloride, aluminum triethyl, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tris(dimethylamino)silylamine has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of tris(dimethylamino)silylamine involves its reactivity with various substrates. For instance, during the atomic layer deposition process, the compound reacts with ozone to form silicon oxide films . The molecular targets and pathways involved in these reactions are primarily related to the silicon and nitrogen atoms in the compound, which interact with the substrates to form the desired products.
Comparación Con Compuestos Similares
Tris(dimethylamino)silylamine can be compared with other similar compounds such as:
Bis(trimethylsilyl)amine:
Tris(trimethylsilyl)amine: This compound has three trimethylsilyl groups replacing the hydrogen atoms of ammonia.
This compound is unique due to its three dimethylamino groups, which provide distinct reactivity and applications compared to its counterparts.
Propiedades
Número CAS |
243463-80-1 |
|---|---|
Fórmula molecular |
C6H20N4Si |
Peso molecular |
176.34 g/mol |
Nombre IUPAC |
N-[amino-bis(dimethylamino)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C6H20N4Si/c1-8(2)11(7,9(3)4)10(5)6/h7H2,1-6H3 |
Clave InChI |
GRTVRUDGKHGEEO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)[Si](N)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)
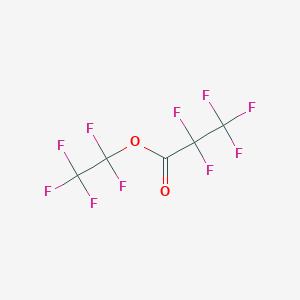
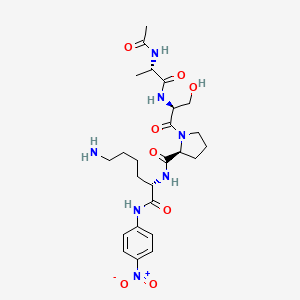
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
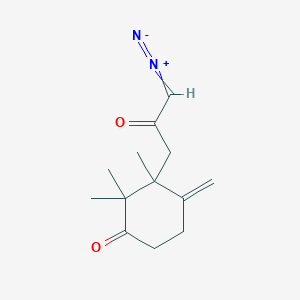
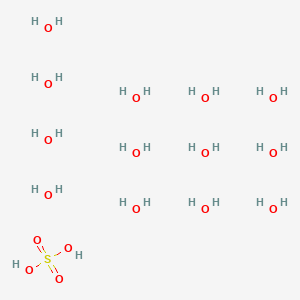
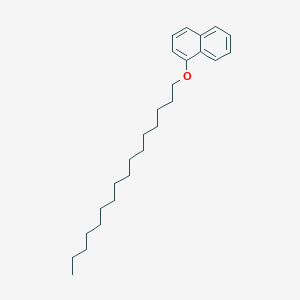
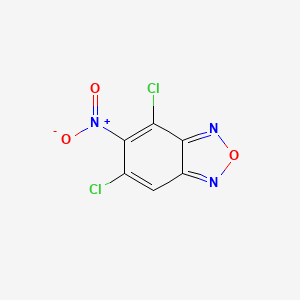
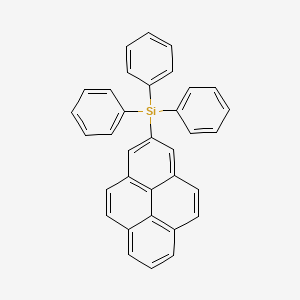

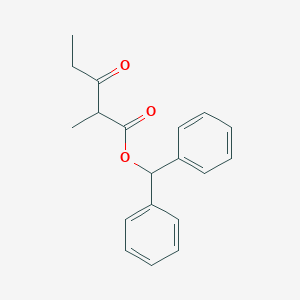
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)
